molecular formula C8H6N2O6 B2429041 4-Methoxy-3,5-dinitrobenzaldehyde CAS No. 53104-41-9

4-Methoxy-3,5-dinitrobenzaldehyde

Cat. No.: B2429041
CAS No.: 53104-41-9
M. Wt: 226.144
InChI Key: DYWSJJHARHAYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C8H6N2O5 It is a derivative of benzaldehyde, where the benzene ring is substituted with two nitro groups at the 3 and 5 positions and a methoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,5-dinitrobenzaldehyde typically involves nitration of 4-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by nitration. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,5-dinitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-Dinitro-4-methoxybenzoic acid.

    Reduction: 3,5-Diamino-4-methoxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3,5-dinitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methoxy-3,5-dinitrobenzaldehyde exerts its effects involves interactions with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can disrupt cellular processes, including antioxidation pathways . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Methoxybenzaldehyde: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

    3,5-Diamino-4-methoxybenzaldehyde: The reduced form of 4-Methoxy-3,5-dinitrobenzaldehyde, with amino groups instead of nitro groups.

Uniqueness

This compound is unique due to the presence of both electron-withdrawing nitro groups and an electron-donating methoxy group. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methoxy-3,5-dinitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c1-16-8-6(9(12)13)2-5(4-11)3-7(8)10(14)15/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWSJJHARHAYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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